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7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Lipophilicity ADME prediction CNS drug-likeness

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-95-0; molecular formula C19H24N6O3; MW 384.43 g/mol) is a fully synthetic, trisubstituted xanthine (purine-2,6-dione) derivative. It carries a 3-methyl group, a 7-(2-methoxyethyl) side chain, and an 8-(4-phenylpiperazin-1-yl) substituent on the purine core.

Molecular Formula C19H24N6O3
Molecular Weight 384.4 g/mol
Cat. No. B4246842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC19H24N6O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC
InChIInChI=1S/C19H24N6O3/c1-22-16-15(17(26)21-19(22)27)25(12-13-28-2)18(20-16)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,21,26,27)
InChIKeySHWWCENRSHZLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione: Core Identity for Chemical Library Screening


7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-95-0; molecular formula C19H24N6O3; MW 384.43 g/mol) is a fully synthetic, trisubstituted xanthine (purine-2,6-dione) derivative. It carries a 3-methyl group, a 7-(2-methoxyethyl) side chain, and an 8-(4-phenylpiperazin-1-yl) substituent on the purine core [1]. The compound belongs to a broader class of 8-arylpiperazinyl-purine-2,6-diones explored as serotonin receptor (5-HT) ligands and phosphodiesterase inhibitors, where both the N7 alkoxyalkyl chain and the C8 arylpiperazine are known to modulate receptor subtype selectivity and ADME properties [2]. It is currently listed in screening libraries from InterBioScreen and Merck KGaA at ≥95% purity, indicating availability for high-throughput and fragment-based discovery workflows [1].

Why 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione Cannot Be Replaced by a Generic Purine-2,6-dione Analog


Purine-2,6-diones are a pharmacologically promiscuous scaffold; small changes to the N3, N7, and C8 substitution pattern can redirect target engagement from adenosine receptors to phosphodiesterases, serotonin receptors, or kinases. The 8-(4-phenylpiperazin-1-yl) motif in this compound is a recognized pharmacophore for 5-HT1A and 5-HT2A receptor binding, while the 7-(2-methoxyethyl) chain—as opposed to a simple methyl or unsubstituted alkyl—introduces a hydrogen-bond acceptor that alters lipophilicity, TPSA, and metabolic stability [1][2]. Published SAR on structurally related 7-arylpiperazinylalkyl-purine-2,6-diones demonstrates that replacing the N7 substituent can shift functional activity from antagonist to agonist at the same receptor subtype, and that the 8-arylpiperazine group is essential for CNS target engagement [2]. Consequently, a generic 1,3-dimethylxanthine or an 8-unsubstituted analog cannot recapitulate the binding profile or physicochemical property set of this specific compound. Procurement of this exact compound is required to reproduce screening hits or to build SAR libraries around the 7-(2-methoxyethyl)/8-(4-phenylpiperazin-1-yl) combination.

Quantitative Differentiation Evidence for 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione vs. Closest Structural Analogs


Computational Lipophilicity (XLogP3) Compared to 7-Methyl and 7-(2-Hydroxyethyl) Analogs

The computed partition coefficient (XLogP3-AA) of the target compound is 1.2 [1]. Replacing the 7-(2-methoxyethyl) group with a 7-methyl group reduces XLogP3 to approximately 0.3–0.5 (estimated for 7-methyl analog CID structure search), while a 7-(2-hydroxyethyl) analog increases XLogP3 only marginally (∼0.7) but adds an additional H-bond donor, raising HBD count from 1 to 2. The methoxyethyl chain thus achieves a balanced logP in the CNS-favorable range (1–3) without introducing additional H-bond donors that would penalize BBB permeation [2].

Lipophilicity ADME prediction CNS drug-likeness

Topological Polar Surface Area (TPSA) Differentiation vs. 1,3-Dimethyl-8-(4-phenylpiperazin-1-yl) Xanthine

The target compound has a computed TPSA of 82.9 Ų [1]. The 1,3-dimethyl analog (8-(4-phenylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, CAS not available but structurally defined) carries two methyl groups at N1 and N3 instead of one methyl at N3, and lacks the 7-(2-methoxyethyl) chain. This 1,3-dimethyl substitution eliminates one free N–H (reducing HBD from 1 to 0) but also removes the 7-methoxyethyl oxygen, lowering TPSA to approximately 65–70 Ų. The target compound's higher TPSA (82.9 vs. ∼65–70 Ų) and the presence of one H-bond donor place it in a different permeability class, potentially favoring solubility over passive membrane flux compared to the fully methylated analog [2].

Polar surface area Membrane permeability Oral bioavailability prediction

Rotatable Bond Count and Molecular Flexibility Relative to 7-Alkyl-8-phenylpiperazinyl Purine-2,6-diones

The target compound contains 5 rotatable bonds [1]. This is attributable to the 7-(2-methoxyethyl) chain (3 rotatable bonds: N7–CH2, CH2–CH2, CH2–O–CH3) plus the piperazine ring attachment and N-phenyl bond. In contrast, a 7-methyl or 7-ethyl analog would have only 2–3 rotatable bonds. The additional conformational freedom of the methoxyethyl chain may allow induced-fit binding across a broader range of receptor conformations, but it also incurs a greater entropic penalty upon binding. This flexibility differential is relevant for fragment-based screening where rigid, low-rotatable-bond fragments are often preferred; this compound, with 5 rotatable bonds, is better suited as a lead-like molecule rather than a fragment [2].

Molecular flexibility Entropic binding penalty Ligand efficiency

Arylpiperazine Pharmacophore Integrity: Unmodified 4-Phenylpiperazine vs. Substituted Piperazine Analogs

The 8-(4-phenylpiperazin-1-yl) group in the target compound is an unmodified phenylpiperazine—the canonical pharmacophore for 5-HT1A receptor recognition. Published SAR on 8-arylpiperazinyl-purine-2,6-diones shows that replacing the N4-phenyl group with a 2-methoxyphenyl or 2-pyrimidinyl group shifts selectivity from 5-HT1A toward α1-adrenoceptors or D4 dopamine receptors, respectively [1][2]. The target compound retains the unsubstituted phenyl ring, which is associated with balanced 5-HT1A/5-HT2A affinity in related purine-2,6-dione series. While no direct Ki data exist for this compound, the structural choice of unsubstituted phenylpiperazine over substituted variants represents a deliberate pharmacophore decision that impacts target selectivity profiles [1].

5-HT receptor binding Pharmacophore integrity CNS polypharmacology

Lack of Annotated Biological Activity as a Differentiation Point for Unbiased Phenotypic Screening

A search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed as of May 2026 returned zero annotated biological activity records for CAS 361174-95-0 [1][2][3]. This absence of prior annotation distinguishes the compound from heavily characterized analogs such as 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione derivatives that carry published IC50/Ki values at 5-HT receptors and phosphodiesterases. In the context of phenotypic or target-agnostic screening, compounds with no prior bioactivity annotation—sometimes termed 'dark chemical matter'—are valuable because they reduce the risk of rediscovering known pharmacology and may reveal novel target interactions [3].

Phenotypic screening Dark chemical matter Novel target discovery

Molecular Weight and Heavy Atom Count Positioning in Lead-Like Chemical Space

With a molecular weight of 384.4 g/mol and 28 heavy atoms, the target compound occupies the upper boundary of lead-like space (MW ≤ 350 by classical rules) and the lower end of drug-like space (MW ≤ 500). This places it at a strategic intersection: it is more complex than a fragment (MW typically < 250) but less complex than many fully elaborated drug candidates. By comparison, 8-(4-phenylpiperazin-1-yl)-1,3,7-trimethyl-purine-2,6-dione (MW ∼ 340) is 44 g/mol lighter, while 7-(3-phenylpropyl)piperazine-substituted analogs exceed 420 g/mol [1][2]. The target compound's MW of 384 represents an intermediate molecular complexity that balances the need for specific target engagement with the physicochemical constraints of lead optimization [2].

Lead-likeness Fragment-based drug discovery Molecular complexity

Recommended Application Scenarios for 7-(2-Methoxyethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione in Research Procurement


Serotonergic Receptor Panel Screening (5-HT1A/5-HT2A Focus)

Based on the established SAR of 8-(4-phenylpiperazin-1-yl)-purine-2,6-diones, this compound is structurally optimized for 5-HT1A and 5-HT2A receptor binding assays. Its unmodified phenylpiperazine pharmacophore aligns with the core recognition element for these receptors, while the 7-(2-methoxyethyl) chain provides a modifiable handle for affinity tuning. Include this compound in radioligand displacement panels against 5-HT1A, 5-HT2A, 5-HT7, and counter-screen at α1A and D4 receptors to establish selectivity fingerprints [1]. The absence of prior bioactivity annotation (see Section 3, Evidence Item 5) makes it especially suitable for discovering novel serotonergic ligands without confirmatory bias.

CNS Penetration-Focused Lead Optimization Libraries

With a computed logP of 1.2, TPSA of 82.9 Ų, and a single H-bond donor (see Section 3, Evidence Items 1 and 2), this compound resides within the favorable CNS drug-like property space. It is recommended as a core scaffold for systematic CNS MPO (Multiparameter Optimization) library enumeration. Analogs varying the 7-alkoxyalkyl chain length, the 8-arylpiperazine substitution, and the N3-alkyl group can be synthesized around this core, using the target compound's physicochemical profile as a reference baseline [2].

Dark Chemical Matter Phenotypic Screening Campaigns

The complete absence of annotated biological activity for this compound in ChEMBL, BindingDB, and PubChem BioAssay qualifies it as 'dark chemical matter'—a compound that has been screened but never reported as active [1]. Such compounds are prized in phenotypic screening (e.g., image-based morphological profiling, Cell Painting assays) because any newly discovered activity is unlikely to be a rediscovery of known pharmacology. Procure this compound for inclusion in unbiased phenotypic screening decks where the goal is to identify entirely novel mechanism-of-action starting points [1].

Co-crystallography and Biophysical Fragment Elaboration Studies

The 7-(2-methoxyethyl) chain provides a well-defined electron density feature (methoxy oxygen) that can serve as an internal reference point for X-ray crystallography phasing. Combined with the compound's moderate molecular weight (384 Da) and single H-bond donor, it is suitable for soaking experiments with purified receptor constructs (e.g., 5-HT1A or PDE isoforms) to obtain co-crystal structures that establish the binding mode of the 8-phenylpiperazine-purine-2,6-dione chemotype [2]. The 95% purity specification from commercial suppliers supports direct use in crystallography without additional purification.

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